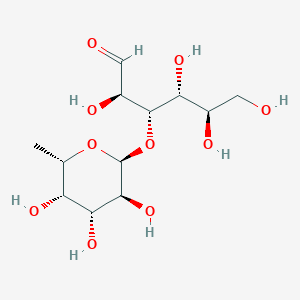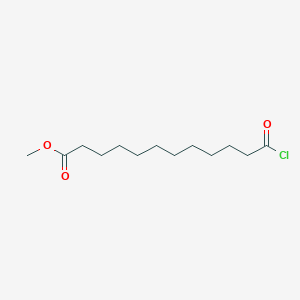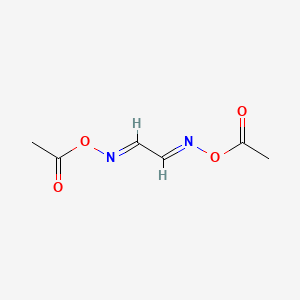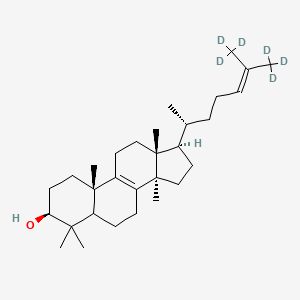
6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid is a compound that combines the properties of both 6-nitro-1H-benzimidazole and trifluoromethanesulfonic acid. 6-nitro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1H-benzimidazole typically involves the nitration of benzimidazole. This can be achieved by reacting benzimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and degradation of the product .
Trifluoromethanesulfonic acid is synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This method ensures the production of high-purity trifluoromethanesulfonic acid, which is essential for its use in various chemical reactions .
Industrial Production Methods
Industrial production of 6-nitro-1H-benzimidazole involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. Trifluoromethanesulfonic acid is produced industrially through the electrochemical fluorination of methanesulfonic acid, which provides a cost-effective and efficient route for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Trifluoromethanesulfonic acid is involved in:
Electrophilic Aromatic Substitution: It acts as a catalyst in Friedel-Crafts acylation and alkylation reactions.
Addition Reactions: It catalyzes the addition of dialkyl disulfides to terminal alkynes.
Common Reagents and Conditions
Common reagents for the reduction of 6-nitro-1H-benzimidazole include hydrogen gas and palladium on carbon. For substitution reactions, reagents such as sodium methoxide or potassium tert-butoxide are used .
Trifluoromethanesulfonic acid is often used in conjunction with other strong acids or bases to facilitate various organic transformations. It is typically used under anhydrous conditions to prevent hydrolysis .
Major Products Formed
Reduction of 6-nitro-1H-benzimidazole yields 6-amino-1H-benzimidazole. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
6-nitro-1H-benzimidazole and its derivatives have been studied for their antimicrobial, anticancer, and antiparasitic activities. They are also used as corrosion inhibitors in various industrial applications .
Trifluoromethanesulfonic acid is widely used in organic synthesis as a catalyst for various reactions, including the synthesis of fluorinated compounds, lactonization of alkenoic acids, and formation of E-alkenes. It is also used in the cationic polymerization of styrene and other monomers .
Mecanismo De Acción
The mechanism of action of 6-nitro-1H-benzimidazole involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to undergo reduction within the microbial cell, generating reactive intermediates that cause cellular damage .
Trifluoromethanesulfonic acid acts as a strong acid catalyst, facilitating the formation of cationic intermediates in various organic reactions. Its high protonating power and low nucleophilicity make it an effective catalyst for electrophilic aromatic substitution and other reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-nitro-1H-benzimidazole: Similar to 6-nitro-1H-benzimidazole but with the nitro group at a different position.
Trifluoromethanesulfonamide: A derivative of trifluoromethanesulfonic acid with similar acidic properties.
Uniqueness
6-nitro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other nitrobenzimidazole derivatives. Trifluoromethanesulfonic acid’s high acidity and low nucleophilicity make it a versatile reagent in organic synthesis, distinguishing it from other strong acids .
Propiedades
Número CAS |
574704-91-9 |
|---|---|
Fórmula molecular |
C8H6F3N3O5S |
Peso molecular |
313.21 g/mol |
Nombre IUPAC |
6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C7H5N3O2.CHF3O3S/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3,4)8(5,6)7/h1-4H,(H,8,9);(H,5,6,7) |
Clave InChI |
IELBPRXADXDMJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)



![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)






![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
